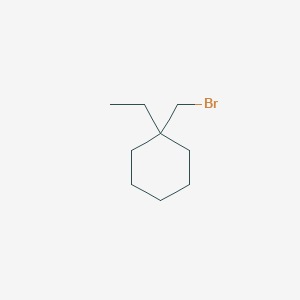

1-(Bromomethyl)-1-ethylcyclohexane

Description

Significance of Bridged and Substituted Cycloalkanes in Synthetic Design

Bridged and substituted cycloalkanes are crucial structural motifs in a vast array of biologically active molecules and complex synthetic targets. acs.org Their rigid, three-dimensional frameworks offer a level of structural pre-organization that is highly sought after in the design of new pharmaceuticals and materials. researchgate.net The synthesis of these complex structures often relies on sophisticated strategies, including cycloaddition reactions and deconstructive methods involving C-C bond activation. acs.org The ability to control the stereochemistry of substituents on these cyclic systems is paramount for achieving the desired biological activity or material properties.

Overview of Halogenated Alkanes as Key Synthetic Intermediates

Halogenated alkanes, or alkyl halides, are exceptionally versatile intermediates in organic synthesis. algoreducation.com The presence of a halogen atom provides a reactive handle for a wide range of transformations, most notably nucleophilic substitution and elimination reactions. algoreducation.comwikipedia.org This reactivity allows for the introduction of a diverse array of functional groups, making haloalkanes indispensable building blocks for the construction of more complex molecules. ncert.nic.in They are widely used in various industries for the synthesis of pharmaceuticals, agrochemicals, and materials. algoreducation.comncert.nic.in The specific halogen, as well as the structure of the alkyl group, significantly influences the reactivity and the types of reactions that can be performed. algoreducation.com

Challenges and Opportunities in the Synthesis and Reactivity of Highly Substituted Cyclohexyl Bromides

The synthesis and manipulation of highly substituted cyclohexyl bromides present unique challenges and opportunities. Steric hindrance around the bromine-bearing carbon can significantly impact reaction rates and pathways. For instance, in nucleophilic substitution reactions, a highly substituted environment can favor SN1-type mechanisms over SN2, proceeding through a carbocation intermediate. quora.com This can lead to a mixture of substitution and elimination products. doubtnut.com

A significant challenge lies in achieving regioselectivity in reactions involving highly substituted cycloalkanes. vaia.comnih.gov However, this complexity also offers opportunities for the diastereoselective synthesis of complex, highly functionalized cyclohexanone (B45756) and other cyclic structures. beilstein-journals.org The strategic placement of substituents can be used to direct the outcome of reactions, enabling the construction of intricate molecular architectures with a high degree of stereocontrol.

The specific compound, 1-(bromomethyl)-1-ethylcyclohexane (B6232972), is a tertiary alkyl halide. The bromine is not directly attached to the cyclohexane (B81311) ring, but to a methyl group which is in turn bonded to a tertiary carbon of the ring. This structural feature influences its reactivity, making it susceptible to both substitution and elimination reactions.

Structure

3D Structure

Properties

Molecular Formula |

C9H17Br |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

1-(bromomethyl)-1-ethylcyclohexane |

InChI |

InChI=1S/C9H17Br/c1-2-9(8-10)6-4-3-5-7-9/h2-8H2,1H3 |

InChI Key |

AVSQBPUGRVOQMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCCC1)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromomethyl 1 Ethylcyclohexane and Analogous Systems

Regio- and Stereoselective Bromomethylation Strategies for Ethylcyclohexane (B155913) Scaffolds

The introduction of a bromomethyl group onto an ethylcyclohexane scaffold with high regio- and stereoselectivity is a key challenge in the synthesis of 1-(bromomethyl)-1-ethylcyclohexane (B6232972). The position of the ethyl group on the cyclohexane (B81311) ring and the desired stereochemistry of the final product dictate the synthetic approach.

One common strategy involves the functionalization of a pre-existing group on the cyclohexane ring. For instance, the conversion of a hydroxymethyl group at the desired position to a bromide is a reliable method. This approach offers excellent regioselectivity as the position of the hydroxyl group determines the final position of the bromine. Stereoselectivity can be controlled through the use of stereospecific reagents or by starting with a stereochemically defined alcohol. masterorganicchemistry.comlibretexts.org

Alternatively, direct bromomethylation of an ethylcyclohexane derivative can be achieved, although this often presents challenges in controlling regioselectivity, especially in the presence of multiple reactive sites. manac-inc.co.jp Careful selection of reagents and reaction conditions is crucial to favor the desired isomer. For example, the use of bulky brominating agents can favor substitution at less sterically hindered positions.

Investigation of Novel Reagents and Catalytic Systems in C-Br Bond Formation

Radical Initiated Bromination Reactions for Exocyclic Methylene (B1212753) Groups

For precursors containing an exocyclic methylene group, such as 1-ethyl-1-vinylcyclohexane, radical-initiated bromination offers a pathway to introduce a bromine atom at the allylic position. youtube.com Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or a chemical initiator like benzoyl peroxide, are commonly employed. ma.edulibretexts.org The reaction proceeds through a radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the allylic position, followed by reaction with a bromine source. youtube.comma.edu The stability of the resulting allylic radical intermediate plays a significant role in the regioselectivity of the reaction. ualberta.ca

It is important to note that the choice of solvent can significantly impact the outcome of radical reactions. canada.ca For instance, some solvents can participate in the reaction or alter the reactivity of the radical species, affecting both yield and selectivity.

Application of Phosphorous Tribromide and Related Reagents in Hydroxyl Group Conversion

A widely used and effective method for converting a primary or secondary alcohol to an alkyl bromide is through the use of phosphorus tribromide (PBr₃). wikipedia.orgmanac-inc.co.jpcommonorganicchemistry.com This reaction is particularly advantageous as it typically proceeds with high yields and avoids the carbocation rearrangements that can occur with hydrobromic acid. masterorganicchemistry.comwikipedia.org The mechanism involves the activation of the alcohol's hydroxyl group by phosphorus tribromide, converting it into a good leaving group. masterorganicchemistry.comlibretexts.org Subsequent backside attack by a bromide ion via an SN2 mechanism leads to the formation of the alkyl bromide with inversion of configuration. masterorganicchemistry.comlibretexts.org

Other related reagents, such as phosphorus pentabromide (PBr₅), can also be used, particularly for alcohols that are less reactive towards PBr₃. manac-inc.co.jp The choice of reagent depends on the specific substrate and desired reaction conditions.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Achieving optimal yield and purity of this compound requires careful control over various reaction parameters. The interplay of solvent, temperature, and reactant concentrations can significantly influence the reaction pathway and the formation of byproducts. semanticscholar.org

Solvent Effects on Reaction Pathways and Outcomes

The choice of solvent can have a profound impact on the course of a chemical reaction. canada.canih.gov Solvents can influence reaction rates, selectivity, and even the mechanism itself. In the context of bromination reactions, the polarity of the solvent can affect the stability of charged intermediates and transition states. For instance, polar protic solvents can solvate and stabilize ionic species, potentially favoring ionic reaction pathways. nih.gov Conversely, nonpolar solvents may favor radical mechanisms. canada.ca The solubility of reactants and reagents in the chosen solvent is also a critical factor for ensuring an efficient reaction.

For example, in radical brominations, non-polar solvents like cyclohexane are often preferred to minimize side reactions. canada.ca In contrast, for reactions involving ionic intermediates, a more polar solvent may be beneficial. nih.gov The effect of the solvent on the ortho:para ratio in the bromination of phenols highlights the significant influence a solvent can have on regioselectivity. rsc.org

Temperature and Concentration Dependence in Synthetic Protocols

Temperature is a critical parameter that directly influences the rate of a chemical reaction. rsc.org Generally, an increase in temperature leads to an increased reaction rate. However, higher temperatures can also promote side reactions and decomposition of products, leading to lower yields and purity. manac-inc.co.jp Therefore, finding the optimal temperature is crucial for maximizing the desired product. Studies on the bromination of other compounds have shown that both temperature and reaction time can affect the yield. researchgate.netnih.gov

The concentration of reactants also plays a vital role. nih.gov Higher concentrations can lead to faster reaction rates but may also increase the likelihood of bimolecular side reactions. Conversely, very low concentrations might slow down the reaction to an impractical rate. The optimal concentration often represents a balance between reaction speed and selectivity.

Table 1: Investigated Parameters for Synthesis Optimization

| Parameter | Variable | Rationale |

| Solvent | Dichloromethane, Cyclohexane, Acetonitrile | To assess the effect of polarity on reaction outcome. |

| Temperature | 0 °C, Room Temperature, 60 °C | To determine the optimal thermal conditions for yield and purity. researchgate.net |

| Concentration | 0.1 M, 0.5 M, 1.0 M | To evaluate the impact of reactant concentration on reaction rate and byproduct formation. nih.gov |

By systematically varying these parameters, the reaction conditions can be fine-tuned to achieve the highest possible yield and purity of this compound.

Alternative Synthetic Routes to Access the this compound Core

The construction of the this compound framework can be approached through various synthetic strategies. These can be broadly categorized into methods that form the cyclohexane ring with the desired substitution pattern in place and those that modify a pre-existing cyclohexane ring.

Cyclization and Ring-Forming Reactions Incorporating Bromine

The formation of the cyclohexane ring itself can be a powerful strategy to introduce the desired substituents in a controlled manner. While direct cyclization to form this compound is not commonly reported, analogous ring-forming reactions provide a conceptual basis for such a synthesis.

One potential, though less common, approach involves intramolecular cyclization. For instance, a suitably substituted acyclic precursor containing both the ethyl group and a bromomethyl equivalent could be induced to cyclize. Conceptually, a tandem reaction involving a 1,5-cyclization could be envisioned, although controlling the regioselectivity to achieve the desired 1,1-disubstituted pattern would be a significant challenge.

A more established method for forming substituted cyclohexanes is the Diels-Alder reaction. While not directly applicable to the synthesis of this compound in a single step, it is a cornerstone for creating six-membered rings with high stereocontrol. A hypothetical route could involve the [4+2] cycloaddition of a diene with a dienophile to generate a cyclohexene (B86901) precursor, which could then be further functionalized.

Another relevant strategy is the malonic ester synthesis, which can be adapted to form cyclic compounds. The reaction of diethyl malonate with a dihaloalkane, such as 1,5-dibromopentane, followed by saponification, decarboxylation, and subsequent alkylation and functional group transformation, provides a versatile, albeit lengthy, pathway to substituted cyclohexanecarboxylic acids, which are precursors to the target molecule. chegg.comchemicalforums.comchegg.com

Derivatization of Precursors for Targeted Synthesis

The most practical and widely applicable strategies for synthesizing this compound involve the derivatization of readily available or synthetically accessible cyclohexyl precursors. These methods focus on introducing the ethyl and bromomethyl groups onto a pre-existing cyclohexane ring.

From 1-Ethyl-1-cyclohexanecarboxylic Acid:

A highly effective method for the synthesis of alkyl halides from carboxylic acids is the Hunsdiecker reaction . wikipedia.orgadichemistry.combyjus.comquimicaorganica.org This reaction involves the treatment of the silver salt of a carboxylic acid with bromine. In the context of synthesizing this compound, the precursor would be 1-ethyl-1-cyclohexanecarboxylic acid.

The synthesis of this precursor can be achieved through several established methods:

Carboxylation of a Grignard Reagent: 1-Bromo-1-ethylcyclohexane can be converted into its corresponding Grignard reagent by reaction with magnesium metal. Subsequent reaction of the Grignard reagent with carbon dioxide (dry ice) followed by an acidic workup yields 1-ethyl-1-cyclohexanecarboxylic acid. libretexts.orgyoutube.comtransformationtutoring.comntu.edu.sglibretexts.org

Malonic Ester Synthesis: Alkylation of diethyl malonate with ethyl iodide, followed by reaction with 1,5-dibromopentane, saponification, and decarboxylation can also yield 1-ethyl-1-cyclohexanecarboxylic acid. chegg.comchemicalforums.com

Once the carboxylic acid is obtained, the Hunsdiecker reaction can be performed. The general procedure involves the formation of the silver salt of 1-ethyl-1-cyclohexanecarboxylic acid, which is then treated with bromine in an inert solvent like carbon tetrachloride. adichemistry.com

Table 1: Hunsdiecker Reaction for the Synthesis of this compound

| Step | Reactants | Reagents | Product |

| 1 | 1-Ethyl-1-cyclohexanecarboxylic acid | Silver(I) oxide or Silver(I) nitrate (B79036) in base | Silver 1-ethyl-1-cyclohexanecarboxylate |

| 2 | Silver 1-ethyl-1-cyclohexanecarboxylate | Bromine (Br₂) in Carbon tetrachloride (CCl₄) | This compound |

A variation of this is the Cristol-Firth modification , where the free carboxylic acid is treated with mercuric oxide and bromine. adichemistry.com

From 1-Ethyl-1-cyclohexanemethanol:

An alternative and often more direct route involves the conversion of a primary alcohol to an alkyl bromide. The precursor for this route is 1-ethyl-1-cyclohexanemethanol.

The synthesis of 1-ethyl-1-cyclohexanemethanol can be accomplished by the reduction of 1-ethyl-1-cyclohexanecarboxylic acid or its corresponding ester using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

The subsequent conversion of the primary alcohol to the target brominated compound is a standard transformation in organic synthesis. A common and effective reagent for this purpose is phosphorus tribromide (PBr₃). The reaction typically proceeds with high yield and is a reliable method for obtaining primary alkyl bromides from their corresponding alcohols.

Table 2: Synthesis via Alcohol Bromination

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 1-Ethyl-1-cyclohexanecarboxylic acid ethyl ester | 1. LiAlH₄ 2. H₂O | 1-Ethyl-1-cyclohexanemethanol |

| 2 | 1-Ethyl-1-cyclohexanemethanol | PBr₃ | This compound |

This two-step sequence, starting from the carboxylic acid ester, represents a robust and versatile pathway to this compound.

Stereochemical Investigations and Conformational Dynamics of 1 Bromomethyl 1 Ethylcyclohexane

Diastereomeric and Enantiomeric Considerations in Synthesis and Reactions

The synthesis of 1-(bromomethyl)-1-ethylcyclohexane (B6232972) can lead to different stereoisomers depending on the starting materials and reaction conditions. Although the C1 carbon atom is not a stereocenter itself (as it is bonded to two identical ring carbons, C2 and C6, in the absence of other ring substituents), the introduction of substituents can create chirality.

If the cyclohexane (B81311) ring is otherwise unsubstituted, this compound is achiral and exists as a single constitutional isomer. However, if the synthesis starts from a chiral precursor or if other substituents are present on the cyclohexane ring, diastereomers and enantiomers can be formed. For instance, the reaction of a chiral derivative of 1-ethylcyclohexanecarboxylic acid could lead to an enantiomerically enriched product.

In reactions involving this compound, the approach of a reactant to the prochiral center at C1 can be influenced by the conformation of the cyclohexane ring and the relative steric bulk of the bromomethyl and ethyl groups. This can lead to diastereoselectivity if a new stereocenter is formed during the reaction. For example, nucleophilic substitution at the bromomethyl group could proceed with a degree of stereoselectivity if the incoming nucleophile's trajectory is biased by the orientation of the ethyl group and the cyclohexane ring.

Conformational Analysis of the Cyclohexane Ring System with Bromomethyl and Ethyl Substituents

The conformational landscape of this compound is dominated by the chair conformations of the cyclohexane ring, which are in rapid equilibrium at room temperature through a process known as ring inversion or ring flipping. wikipedia.org

Like cyclohexane itself, this compound exists predominantly in two interconverting chair conformations. During a ring flip, axial substituents become equatorial and vice versa. wikipedia.org The energy barrier for this process in cyclohexane is approximately 10-11 kcal/mol. quizlet.com For 1,1-disubstituted cyclohexanes, the barrier to ring inversion can be influenced by the size of the substituents. In this compound, one substituent must occupy an axial position while the other is equatorial. libretexts.orglibretexts.org The two chair conformers are not energetically equivalent due to the different steric demands of the axial and equatorial positions for the bromomethyl and ethyl groups.

The relative stability of the two chair conformers is determined by the preference of the substituents to occupy the more spacious equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions. libretexts.org This preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. wikipedia.orgmasterorganicchemistry.com

| Substituent | A-value (kcal/mol) |

| Methyl (CH₃) | 1.74 wikipedia.org |

| Ethyl (CH₂CH₃) | 1.75-2.0 masterorganicchemistry.comubc.ca |

| Bromo (Br) | 0.2-0.7 ubc.ca |

Note: An A-value for the bromomethyl (CH₂Br) group is not readily found in the literature. However, it is expected to be larger than that of a methyl group due to the larger size of the bromine atom compared to a hydrogen atom, but potentially influenced by the longer C-Br bond length which could reduce 1,3-diaxial interactions. masterorganicchemistry.com

Given that the A-value for an ethyl group is significantly larger than that for a bromo substituent, it is reasonable to infer that the ethyl group has a stronger preference for the equatorial position than a single bromine atom. In this compound, the chair conformation where the larger ethyl group occupies the equatorial position and the bromomethyl group is in the axial position would be expected to be the more stable conformer. The steric bulk of a substituent is a key factor, with the general order being tert-butyl > isopropyl > ethyl > methyl. libretexts.org

| Conformer | Axial Substituent | Equatorial Substituent | Relative Stability |

|---|---|---|---|

| A | Bromomethyl | Ethyl | More Stable |

| B | Ethyl | Bromomethyl | Less Stable |

Influence of Remote Substituents on the Stereochemical Course of Reactions

The presence of other substituents on the cyclohexane ring, even at positions remote from C1, can influence the stereochemical outcome of reactions involving the bromomethyl group. These remote substituents can affect the conformational equilibrium of the ring and introduce additional steric or electronic effects that can direct the approach of incoming reagents.

For instance, a bulky substituent at C4 would likely exist in an equatorial position, which in turn could influence the preferred orientation of the substituents at C1. In nucleophilic substitution reactions (SN2) at the bromomethyl carbon, the trajectory of the incoming nucleophile is critical. nih.govnih.gov Steric hindrance from axial hydrogens at C3 and C5, as well as from the ethyl group at C1, will play a significant role. A remote substituent could alter the torsional strain in the transition state, thereby influencing the reaction rate and stereoselectivity. The reactivity in SN2 reactions is highly sensitive to the steric environment around the reaction center. stackexchange.com

Chirality Transfer and Induction in Transformations Derived from this compound

If this compound is prepared in an enantiomerically enriched form (for example, through resolution or asymmetric synthesis), it can be used as a chiral starting material to transfer its stereochemical information to new products. This process, known as chirality transfer, is a fundamental concept in asymmetric synthesis.

For example, a stereoselective reaction at the bromomethyl group, where the existing chirality of the molecule directs the formation of a new stereocenter with a specific configuration, would be an instance of chirality induction. The efficiency of this transfer would depend on the nature of the reaction and the proximity of the reacting center to the source of chirality.

Stereospecificity and Stereoselectivity in Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond formation is a cornerstone of organic synthesis. Reactions involving this compound, such as those with organometallic reagents, can proceed with varying degrees of stereospecificity and stereoselectivity.

For instance, the reaction of this compound with a Grignard reagent (an organomagnesium compound) to form a new C-C bond would proceed via a nucleophilic attack on the carbon bearing the bromine atom. masterorganicchemistry.com If the starting material is chiral, the stereochemical outcome of such a reaction would be of significant interest. The stereoselectivity of Grignard additions can be high, depending on the substrate and reaction conditions. dntb.gov.ua

Similarly, alkylation reactions using this compound as the electrophile could exhibit diastereoselectivity if the nucleophile is chiral or if the reaction is carried out in the presence of a chiral catalyst. The conformational bias of the cyclohexane ring and the steric environment around the electrophilic carbon would be key factors in determining the stereochemical outcome. researchgate.net

Computational and Theoretical Chemistry Approaches to 1 Bromomethyl 1 Ethylcyclohexane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. escholarship.orgwavefun.com These methods solve the Schrödinger equation for a given atomic arrangement to provide detailed information about electron distribution and energy. escholarship.org

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. For a molecule like 1-(Bromomethyl)-1-ethylcyclohexane (B6232972), DFT calculations could provide crucial data on its ground state properties. These calculations would typically involve optimizing the molecular geometry to find the most stable arrangement of atoms and then computing various electronic properties.

A hypothetical DFT study on this compound would likely yield data such as bond lengths, bond angles, and dihedral angles. Furthermore, it would allow for the calculation of the molecule's total energy, dipole moment, and the distribution of electron density, which is key to understanding its reactivity. The table below illustrates the kind of data that would be generated from such a study.

Interactive Table: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Hypothetical Value | Significance |

| C-Br Bond Length | ~1.95 Å | Influences the bond strength and ease of dissociation, which is critical for its reactivity in nucleophilic substitution reactions. |

| C-C-Br Bond Angle | ~110° | Affects the steric accessibility of the electrophilic carbon. |

| Dipole Moment | ~2.0 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO-LUMO Gap | ~5-6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Time-Dependent DFT (TD-DFT) for Excited State Phenomena

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to study the behavior of molecules in their excited states. This is particularly relevant for understanding how a molecule interacts with light (photochemistry). For this compound, TD-DFT calculations could predict its electronic absorption spectrum, identifying the wavelengths of light it is likely to absorb. This information is crucial for designing photochemical reactions involving this compound.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Landscapes

The cyclohexane (B81311) ring in this compound is not static; it exists in various conformations, with the chair form being the most stable. Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational techniques well-suited for exploring the conformational landscape of flexible molecules.

MM methods use a classical mechanics framework to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically changing bond lengths, angles, and dihedrals, one can map out the potential energy surface and identify low-energy conformations.

MD simulations, on the other hand, simulate the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound would provide a dynamic picture of its conformational changes, including the rate of ring-flipping between different chair conformations.

Transition State Modeling and Reaction Coordinate Analysis for Mechanistic Insights

Understanding the mechanism of a chemical reaction is key to controlling its outcome. Transition state theory is a cornerstone of chemical kinetics, and computational chemistry provides powerful tools for locating and characterizing transition states. For reactions involving this compound, such as nucleophilic substitutions, computational methods could be used to model the transition state structure.

By calculating the energy of the transition state, chemists can estimate the activation energy of the reaction, which is directly related to the reaction rate. Reaction coordinate analysis, which involves mapping the energy of the system as it progresses from reactants to products through the transition state, provides a detailed picture of the reaction mechanism.

Application of Predictive Algorithms and Machine Learning in Reaction Outcome Prediction

In recent years, machine learning has emerged as a powerful tool in chemistry for predicting the outcomes of chemical reactions. neurips.ccrjptonline.orgnih.govresearchgate.netarxiv.org These models are trained on large datasets of known reactions and can learn to predict the products of new reactions with high accuracy. rjptonline.org While no specific machine learning models have been reported for this compound, the general framework could be applied.

For instance, a machine learning model could be trained to predict the major product of a reaction between this compound and a variety of nucleophiles under different reaction conditions. Such a model would consider features of the reactants and the solvent to make its prediction. The development of such predictive tools has the potential to accelerate the discovery of new synthetic routes. neurips.ccresearchgate.netarxiv.org

Computational Studies of Solvent Effects on Reaction Energetics and Kinetics

The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction. dntb.gov.uanih.gov Computational chemistry offers several ways to model solvent effects. Explicit solvent models involve simulating the individual solvent molecules surrounding the solute, providing a highly detailed picture but at a high computational cost. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, offering a good balance between accuracy and computational efficiency. escholarship.org

For a reaction involving this compound, computational studies could be used to investigate how different solvents stabilize the reactants, transition state, and products, thereby influencing the reaction's energetics and kinetics.

Advanced Spectroscopic Characterization Techniques for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1-(bromomethyl)-1-ethylcyclohexane (B6232972) in solution. It allows for the precise determination of the connectivity of atoms and the spatial relationships between them.

While one-dimensional NMR provides fundamental information, multi-dimensional NMR techniques are essential for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, especially for complex molecules like this compound.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the protons of the ethyl group (triplet and quartet) and within the cyclohexane (B81311) ring's methylene (B1212753) groups. It would also help to distinguish the diastereotopic protons of the bromomethyl group by their coupling to other nearby protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals of the cyclohexane ring, the ethyl group, and the bromomethyl group by linking them to their attached protons.

Illustrative NMR Data for a Related Compound: Ethylcyclohexane (B155913)

Since specific NMR data for this compound is not publicly available, the following table for ethylcyclohexane illustrates the type of information obtained from ¹H NMR.

| Assignment | Chemical Shift (ppm) |

| CH₂ (ethyl) | 1.21 |

| CH₃ (ethyl) | 0.86 |

| Cyclohexane H | 1.13 - 1.74 |

This interactive table is based on data for ethylcyclohexane and serves as an example. chemicalbook.com

The cyclohexane ring is known for its chair-boat-twist conformational isomerism, with the chair conformation being the most stable. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions, leading to a dynamic equilibrium between two chair conformers. Low-temperature NMR spectroscopy is a powerful technique to study this equilibrium. nih.govxmu.edu.cn By cooling the sample, the rate of interconversion between the two chair forms of this compound can be slowed down on the NMR timescale. copernicus.org This allows for the observation of separate signals for the axial and equatorial conformers, enabling the determination of their relative populations and the calculation of the free energy difference between them. elsevierpure.com

X-ray Crystallography for Definitive Solid-State Structural Determination of Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of the parent compound this compound might be challenging due to its nature, crystalline derivatives can be prepared. For instance, reaction of this compound with a suitable nucleophile could yield a solid derivative. The resulting crystal can then be analyzed by X-ray diffraction to determine precise bond lengths, bond angles, and the conformation of the cyclohexane ring in the solid state. This would provide an unambiguous assignment of the stereochemistry at the C1 position and reveal the preferred conformation of the ethyl and bromomethyl groups.

Mass Spectrometry (MS) for Reaction Monitoring and Isotopic Labeling Studies

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. It is also instrumental in monitoring the progress of chemical reactions and elucidating reaction mechanisms.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A GC-MS analysis of a reaction mixture involving this compound would allow for the separation of starting materials, products, and byproducts. The mass spectrum of each separated component can then be used for its identification and to assess the purity of the desired product. The fragmentation pattern in the mass spectrum provides structural information that aids in the confirmation of the product's identity.

Illustrative GC-MS Data for a Related Compound: 1-(bromomethyl)cyclohexene (B1274123)

| Technique | Instrument Name | Source of Spectrum |

| GC-MS | LRMS | ACI-61-SM46-46-1 |

This interactive table is based on data for 1-(bromomethyl)cyclohexene and serves as an example. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. This capability is particularly useful for identifying transient reaction intermediates. purdue.edu For example, in nucleophilic substitution reactions of this compound, HRMS could be used to detect and identify carbocation intermediates that may be formed. By conducting the reaction in the presence of isotopic labels, the movement of specific atoms throughout the reaction can be traced, providing deeper mechanistic insights.

Time-Resolved Spectroscopy for Probing Reaction Dynamics and Short-Lived Species

The photolysis or solvolysis of this compound is expected to proceed via the cleavage of the carbon-bromine bond, leading to the formation of a primary carbocation that would rapidly rearrange to a more stable tertiary bridgehead carbocation. The dynamics of such processes, from bond breaking to the behavior of the resulting intermediates, can be investigated using techniques like laser flash photolysis (LFP) and femtosecond transient absorption spectroscopy. wikipedia.orgunimelb.edu.auru.ac.za

Laser flash photolysis (LFP) allows for the generation of significant concentrations of transient species, such as carbocations or radicals, enabling the monitoring of their subsequent reactions over timescales from nanoseconds to milliseconds. unimelb.edu.ausmashingscience.org For instance, LFP studies on the photolysis of various organic molecules have successfully characterized the absorption spectra and lifetimes of reactive intermediates. osti.gov In the context of this compound, LFP could be employed to study the lifetime of the resulting bridgehead carbocation and its reactions with various nucleophiles.

Femtosecond transient absorption spectroscopy offers an even more detailed view of the earliest events in a chemical reaction, on the timescale of atomic motion (femtoseconds to picoseconds). chemrxiv.org This technique can capture the process of bond cleavage itself and any subsequent coherent vibrational dynamics. chemrxiv.org Studies on alkyl iodides, for example, have used attosecond transient absorption spectroscopy to map the wave packet bifurcation at a conical intersection during the C-I bond dissociation, providing crossing times on the order of 14 to 24 femtoseconds for various alkyl iodides. chemrxiv.org Similar dynamics would be expected for the C-Br bond in this compound.

Research on the formation of bridgehead carbocations, which are structurally analogous to the rearranged intermediate expected from this compound, has provided valuable kinetic data. For example, laser flash photolysis studies on the fragmentation of specific carbenes have allowed for the determination of absolute rate constants for the formation of bridgehead carbocations. nih.gov These studies reveal that the stability of the resulting carbocation influences its rate of formation. nih.gov

The following table summarizes kinetic data for the formation of various bridgehead carbocations from the fragmentation of corresponding alkyloxychlorocarbenes in dichloroethane at 25°C, as determined by laser flash photolysis. nih.gov These systems serve as excellent models for understanding the kinetics of forming the carbocation that would result from rearrangement of the initial carbocation from this compound.

| Precursor Carbene | Resulting Bridgehead Carbocation | Rate Constant (s⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|---|

| 1-Norbornyloxychlorocarbene | 1-Norbornyl cation | 3.3 x 10⁴ | 9.0 |

| 1-Bicyclo[2.2.2]octyloxychlorocarbene | 1-Bicyclo[2.2.2]octyl cation | 1.5 x 10⁵ | 4.4 |

| 1-Adamantyloxychlorocarbene | 1-Adamantyl cation | 5.9 x 10⁵ | N/A |

The data clearly indicate that the rate of carbocation formation increases with the stability of the resulting bridgehead carbocation (adamantyl > bicyclo[2.2.2]octyl > norbornyl). nih.gov This trend is expected to hold for the carbocation derived from this compound. Once formed, this carbocation can undergo various reactions, such as trapping by a nucleophile or elimination, the rates of which could also be determined using time-resolved techniques.

Furthermore, the study of carbocation rearrangements is a field that has benefited immensely from both computational and, where possible, spectroscopic techniques. beilstein-journals.orgucalgary.cayoutube.comyoutube.comyoutube.com The rearrangement of the initial primary carbocation from this compound to the tertiary bridgehead carbocation is expected to be an extremely rapid process, likely occurring on a picosecond or even sub-picosecond timescale, making it an ideal candidate for study with ultrafast laser spectroscopy.

Applications in Advanced Organic Synthesis and Materials Science Research

Utility of 1-(Bromomethyl)-1-ethylcyclohexane (B6232972) as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of the carbon-bromine bond in this compound makes it a valuable electrophile for introducing the 1-ethylcyclohexylmethyl moiety into a variety of molecular frameworks. This bulky, aliphatic group can be instrumental in modifying the steric and lipophilic properties of target molecules.

Synthesis of Pharmaceutical Intermediates and Bioactive Molecules

In medicinal chemistry, the introduction of cyclic fragments can significantly influence the pharmacological profile of a drug candidate. The 1-ethylcyclohexyl group, for instance, can enhance binding to biological targets by occupying hydrophobic pockets in enzymes or receptors. While direct examples involving this compound are not prominent, the synthesis of various bioactive molecules often involves the alkylation of nucleophiles such as amines, phenols, and thiols. In this context, this compound could serve as a key intermediate for incorporating a sterically demanding aliphatic ring system, potentially leading to novel therapeutics with improved efficacy or selectivity. The synthesis of some nitro-containing drugs, for instance, involves the use of various substituted building blocks to achieve the final complex structure. nih.gov

Construction of Agrochemical Compounds

Similar to pharmaceuticals, the efficacy of agrochemicals is also dependent on their molecular structure. The introduction of a 1-ethylcyclohexylmethyl group can modulate the compound's interaction with biological targets in pests or plants and affect its environmental persistence. The synthesis of various agrochemicals relies on the use of intermediates that can introduce specific structural motifs. ontosight.ai For example, the synthesis of certain pesticides or herbicides could potentially utilize this compound to install the bulky cyclohexyl group, which may enhance the compound's activity or selectivity.

Precursor for the Development of Functional Polymers and Advanced Materials

The unique structure of this compound also lends itself to applications in materials science, particularly in the synthesis of polymers with tailored properties and in the functionalization of material surfaces.

Incorporation into Polymer Backbones for Tailored Properties

In polymer chemistry, the properties of the final material are dictated by the constituent monomers. While not a conventional monomer on its own, this compound could be chemically modified to become one. For instance, conversion of the bromomethyl group to a polymerizable functional group like an acrylate (B77674) or a styrenic derivative would allow for its incorporation into polymer chains. The bulky 1-ethylcyclohexyl group would likely impart increased rigidity, thermal stability, and altered solubility to the resulting polymer.

Modification of Material Surfaces for Specific Applications

The functionalization of surfaces is crucial for developing materials with specific properties such as biocompatibility, hydrophobicity, or catalytic activity. The reactive bromomethyl group of this compound could be used to graft this molecule onto surfaces that have been pre-functionalized with nucleophilic groups. This process, known as "grafting to," would create a surface layer with the characteristics of the 1-ethylcyclohexyl group, potentially leading to materials with tailored surface energies and interaction profiles. One-step chemical treatments have been explored for the irreversible bonding of various plastics, highlighting the importance of surface modification in materials science. rsc.org

Role in the Design and Synthesis of Novel Catalysts and Ligands

In the field of catalysis, the steric and electronic properties of ligands coordinated to a metal center are critical in determining the catalyst's activity and selectivity. The bulky 1-ethylcyclohexylmethyl group could be a valuable component in the design of new ligands. By incorporating this group into the structure of a phosphine, an N-heterocyclic carbene (NHC), or another common ligand class, it would be possible to create a highly sterically hindered environment around the metal center. This can be advantageous in controlling the approach of substrates to the catalytic site, thereby enhancing selectivity in various chemical transformations. The development of catalyst-controlled divergent synthesis highlights the importance of ligand design in directing reaction pathways. nih.gov

Development of New Organic Transformations Utilizing its Reactivity Profile

The reactivity of an alkyl halide is profoundly influenced by the steric environment surrounding the carbon atom bearing the halogen. In the case of This compound , the bromine is attached to a primary carbon, which is itself bonded to a quaternary carbon atom. This "neopentyl" arrangement creates significant steric hindrance, rendering the compound highly resistant to classical bimolecular nucleophilic substitution (SN2) reactions. This inherent resistance, however, has spurred chemists to explore alternative reaction pathways, leading to the development of novel synthetic strategies.

The primary modes of reactivity for This compound that have been investigated for developing new transformations are unimolecular substitution (SN1), elimination (E1), and processes involving radical intermediates. These pathways often lead to skeletal rearrangements, providing access to complex carbocyclic frameworks that are otherwise difficult to synthesize.

Carbocation-Mediated Rearrangements:

Under solvolytic conditions or in the presence of a Lewis acid, the departure of the bromide ion from This compound generates a primary carbocation. This initial carbocation is highly unstable and prone to rapid rearrangement to form a more stable tertiary carbocation. This rearrangement can occur via a 1,2-hydride shift or, more interestingly, through an alkyl shift, which can lead to ring expansion or the formation of spirocyclic systems.

While specific research detailing the development of a named reaction using this exact substrate is limited, the predictable nature of these carbocation rearrangements makes This compound a valuable model substrate for studying and developing new synthetic methods based on such transformations. For instance, the controlled rearrangement of the carbocation derived from this compound could be harnessed to synthesize specific spiro[5.2]octane derivatives, a structural motif present in various natural products and pharmacologically active compounds.

The general mechanism for such a rearrangement is depicted below:

Scheme 1: Potential Carbocation Rearrangement Pathways

The table below outlines the hypothetical products that could be formed from the reaction of This compound under conditions favoring carbocation formation, highlighting the potential for developing selective transformations.

| Starting Material | Reagents and Conditions | Potential Products | Transformation Type |

| This compound | Lewis Acid (e.g., AlCl₃), non-nucleophilic solvent | 1-Ethyl-1-methylcyclohexene, 1-ethylidenecyclohexane | E1 Elimination |

| This compound | Protic solvent (e.g., EtOH), heat | 1-Ethoxy-1-ethyl-1-methylcyclohexane | Sₙ1 with rearrangement |

| This compound | Intramolecular nucleophile tethered to the ethyl group | Spirocyclic ethers or lactones | Intramolecular Sₙ1 with rearrangement |

Radical-Based Transformations:

The carbon-bromine bond in This compound can also undergo homolytic cleavage to generate a primary alkyl radical. This radical can then participate in a variety of transformations, including intramolecular cyclizations, which are powerful methods for the construction of cyclic and polycyclic systems. The development of new radical-based reactions is a vibrant area of organic synthesis, and substrates like This compound are valuable probes for these new methods.

For instance, if a suitable radical acceptor, such as a double or triple bond, is present elsewhere in a molecule derived from This compound , an intramolecular radical cyclization can be initiated. This approach could lead to the formation of novel bicyclic or spirocyclic structures. The regioselectivity of such cyclizations is often governed by Baldwin's rules, providing a predictable framework for the design of new synthetic routes.

While specific, high-yield, and broadly applicable new transformations utilizing This compound are still an emerging area of research, its unique reactivity profile makes it a compound of significant interest. The challenges associated with its sterically hindered nature are precisely what drive the innovation of new synthetic methods that move beyond traditional substitution and elimination reactions. Future research in this area will likely focus on the development of highly selective catalytic systems that can control the outcome of carbocation rearrangements or efficiently harness the potential of radical intermediates derived from this intriguing building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.